molecular formula C23H19N3O4 B146777 Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate CAS No. 136285-67-1

Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate

Cat. No. B146777
M. Wt: 401.4 g/mol
InChI Key: CHPMKOFPDCKNBG-UHFFFAOYSA-N
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Description

Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate is an intermediate compound used in the synthesis of candesartan cilexetil, a drug used to treat hypertension and heart failure. The compound features a biphenyl structure with a cyano group, an amino group, and a nitrobenzoate moiety, which are crucial for its biological activity .

Synthesis Analysis

The synthesis of ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate involves several steps, including the use of hydrazine hydrate as a reducing agent and lead on carbon (Pb/C) as a catalyst. The process has been optimized to achieve a high yield of 92.0

Scientific Research Applications

Synthesis Technologies and Processes

Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate has been extensively researched for its synthesis methods. One study optimized the synthesis technology using this compound as the starting material, hydrazine hydrate as the reducing agent, and Pb/C as a catalyst. The process achieved a high yield of 92.0%, indicating its potential for industrial production due to its stability, simplicity, and efficiency (Fang Qiao-yun, 2012).

Analysis of Impurities

Research into the impurities present in this compound has been conducted using LC-MS^n. This study provided insight into the structural assignment of these impurities and discussed their formation, contributing to the understanding of the compound's purity and synthesis process (Yao Jun-hua, 2007).

Application in Synthesis of Other Compounds

This chemical has been used as a starting material in the synthesis of various pharmaceuticals, such as Dabigatran Etexilate, a medication used for blood clots prevention. The synthesis processes explored in different studies offer insights into the versatility and utility of Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate in producing medically significant compounds (Cheng Huansheng, 2013), (Chen Guohua, 2013), (Qi Ya-juan, 2012).

Anti-Cancer Activity

A study explored a new heterocyclic compound synthesized using 4-(methylamino)-3-nitrobenzoic acid (a derivative of Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate) as a starting material. This compound showed potential in vitro anti-cancer activity against human gastric cancer cell lines, highlighting its significance in cancer research (L.-Z. Liu et al., 2019).

properties

IUPAC Name

ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-2-30-23(27)20-8-5-9-21(26(28)29)22(20)25-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,25H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPMKOFPDCKNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475918
Record name Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate

CAS RN

136285-67-1
Record name Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136285-67-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitro-, ethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-t-butoxycarbonylamino-3-nitrobenzoate (20 g) in tetrahydrofuran (50 ml) was added, while stirring under ice-cooling, sodium hydride (60% dispersion in mineral oil, 2.8 g). The mixture was stirred at room temperature for 20 minutes and to the mixture were then added 4-(2-cyanophenyl)benzyl bromide (18 g) and potassium iodide (360 mg), followed by heating for 10 hours under reflux. The solvent was evaporated to dryness and the residue was partitioned between water (250 ml) and ether (200 ml). The organic layer was washed with water, dried and concentrated to give a yellow syrup. The syrup was dissolved in a mixture of trifluoroacetic acid (60 ml) and methylene chloride (40 ml) and the solution was stirred for one hour at room temperature. The reaction mixture was concentrated to dryness and to the residue was added ethyl ether (200 ml) to give crystals. The crystals were collected by filtration, washed with ether to give pale yellow crystals (22.1 g, 85%), m.p. 118-119° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
360 mg
Type
catalyst
Reaction Step Five
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-t-butoxycarbonylamino-3-nitrobenzoate benzoate (20 g) in tetrahydrofuran (50 ml) was added, while stirring under ice-cooling, sodium hydride (60% dispersion in mineral oil, 2.8 g). The mixture was stirred at room temperature for 20 minutes and to the mixture were then added 4-(2-cyanophenyl)benzyl bromide (18 g) and potassium iodide (360 mg), followed by heating for 10 hours under reflux. The solvent was evaporated to dryness and the residue was partitioned between water (250 ml) and ether (200 ml). The organic layer was washed with water, dried and concentrated to give a yellow syrup. The syrup was dissolved in a mixture of trifluoroacetic acid (60 ml) and methylene chloride (40 ml) and the solution was stirred for one hour at room temperature. The reaction mixture was concentrated to dryness and to the residue was added ethyl ether (200 ml) to give crystals. The crystals were collected by filtration, washed with ether to give pale yellow crystals (22.1 g, 85%), m.p. 118°-119° C.
Name
ethyl 2-t-butoxycarbonylamino-3-nitrobenzoate benzoate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
360 mg
Type
catalyst
Reaction Step Five
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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